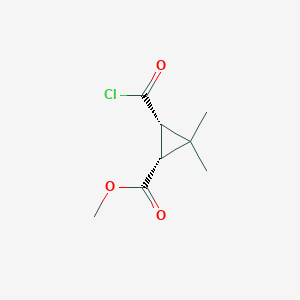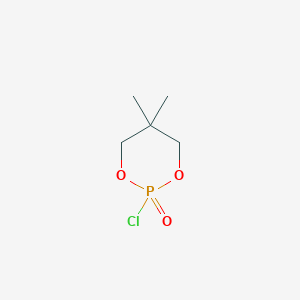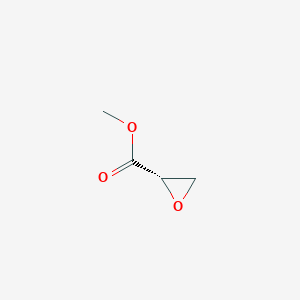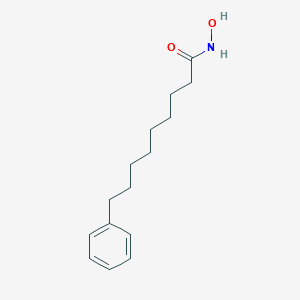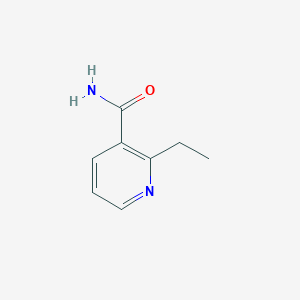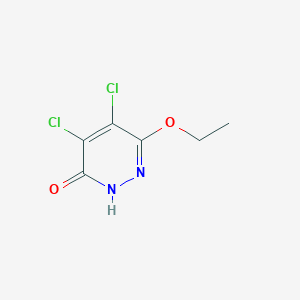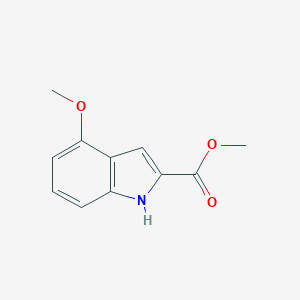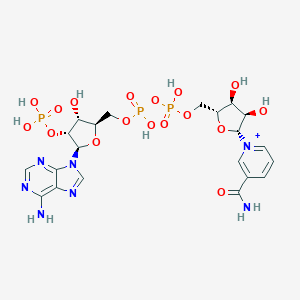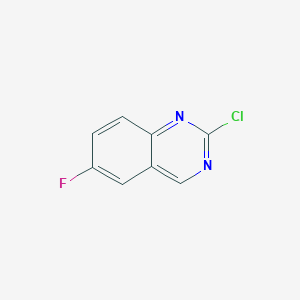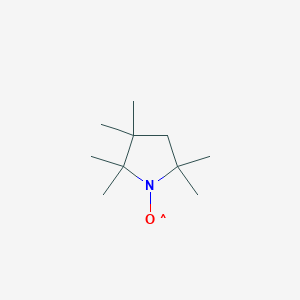
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl, commonly known as TEMPO, is a stable, free radical compound that has been extensively studied in the field of chemistry. It is a versatile molecule that finds its application in various fields such as organic synthesis, material science, and biology. TEMPO has been used as a catalyst, a mediator, and a spin-label in various chemical reactions.
作用機序
TEMPO acts as a free radical scavenger and a redox mediator. It reacts with various reactive oxygen species (ROS) such as superoxide, hydroxyl radical, and peroxyl radical, and prevents them from damaging biological molecules such as proteins, lipids, and DNA. TEMPO also acts as a redox mediator in various chemical reactions by accepting or donating electrons.
生化学的および生理学的効果
TEMPO has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can prevent oxidative damage to biological molecules. TEMPO has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. In addition, TEMPO has been shown to have neuroprotective properties and can protect neurons from oxidative stress.
実験室実験の利点と制限
TEMPO has several advantages for lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. It is also a versatile molecule that can be used as a catalyst, mediator, and spin-label in various chemical reactions. However, TEMPO has some limitations as well. It is a relatively expensive compound and can be toxic in high concentrations. In addition, it can interfere with some analytical techniques such as mass spectrometry and HPLC.
将来の方向性
TEMPO has a wide range of potential applications in various scientific fields. Some of the future directions for TEMPO research include:
1. Development of new TEMPO-based catalysts for organic synthesis.
2. Study of the mechanism of action of TEMPO in biological systems.
3. Development of new TEMPO-based materials for energy storage and conversion.
4. Study of the potential therapeutic applications of TEMPO in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Conclusion:
TEMPO is a versatile and stable compound that has found its application in various scientific fields. It has been used as a catalyst, mediator, and spin-label in various chemical reactions. TEMPO has several biochemical and physiological effects and has potential therapeutic applications in various diseases. However, further research is needed to fully understand the mechanism of action of TEMPO and to explore its potential applications in various scientific fields.
合成法
TEMPO can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine using sodium hypochlorite or potassium permanganate. The reaction yields TEMPO as a stable, crystalline, and red-colored powder. The purity of TEMPO can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
科学的研究の応用
TEMPO has found its application in various scientific research fields such as organic synthesis, polymer chemistry, and biology. It has been used as a catalyst in various organic reactions such as oxidation, reduction, and cross-coupling reactions. TEMPO has also been used as a mediator in the synthesis of various polymers such as polyethylene, polystyrene, and polypropylene. In the field of biology, TEMPO has been used as a spin-label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biological molecules.
特性
CAS番号 |
118191-03-0 |
|---|---|
製品名 |
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl |
分子式 |
C10H20NO |
分子量 |
170.27 g/mol |
InChI |
InChI=1S/C10H20NO/c1-8(2)7-9(3,4)11(12)10(8,5)6/h7H2,1-6H3 |
InChIキー |
XQEVRZIQWROROX-UHFFFAOYSA-N |
SMILES |
CC1(CC(N(C1(C)C)[O])(C)C)C |
正規SMILES |
CC1(CC(N(C1(C)C)[O])(C)C)C |
その他のCAS番号 |
118191-03-0 |
同義語 |
2,2,3,3,5,5-hexamethyl-1-pyrrolidinyloxyl HMPO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
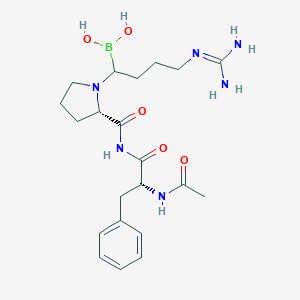
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
